Benzyl 2-(triphenylphosphoranylidene)acetate
Overview
Description
Benzyl 2-(triphenylphosphoranylidene)acetate is a useful research compound. Its molecular formula is C27H23O2P and its molecular weight is 410.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Reactivity with Carbonyl Compounds : Methyl (triphenylphosphoranylidene)acetate, a related compound, shows interesting reactivity with active carbonyl compounds such as benzaldehyde or phthalic anhydride (Kayser & Hooper, 1990).
Crystal Structure Analysis : The crystal structure of benzyl 2-(2-benzoylcyclopropyl)acetate, synthesized using benzyl(triphenylphosphoranylidene)acetate, highlights its utility in structural chemistry (Avery, Taylor, & Tiekink, 1998).
Synthesis of Benziodoxoles : The compound is used in synthesizing novel phosphoranyl-derived benziodoxoles, showcasing its versatility in creating new chemical entities (Zhdankin, Maydanovych, Herschbach, McDonald, & Tykwinski, 2002).
Aza-Wittig/Heterocumulene-Mediated Annulation : It is used in the synthesis of 4H-3,1-benzoxazines, demonstrating its role in facilitating complex chemical reactions (Molina, Arques, & Molina, 1991).
Interactions with Homophthalic Anhydride : The interaction of the compound with homophthalic anhydride results in the formation of various chemical structures, indicating its reactivity in organic synthesis (Shablykin, Merzhyievsky, & Shablykina, 2017).
Synthesis of Heterocyclic Phosphorus Ylides : It assists in synthesizing novel heterocyclic phosphorus ylides, further demonstrating its role in the development of new chemical structures (Üngören et al., 2009).
Preparation of Phosphoranyl-derived Iodanes : The preparation of novel phosphoranyl-derived iodanes using benzyl(triphenylphosphoranylidene)acetate reveals its application in creating useful reagents in chemistry (Zhdankin et al., 2003).
Asymmetric Synthesis : It is instrumental in the asymmetric synthesis of (+)-hypusine, showcasing its utility in stereoselective synthesis (Jain, Albrecht, Demong, & Williams, 2001).
Alkylation Reactions : It participates in unexpected alkylation reactions with amines, acids, and phenols, highlighting its reactivity in diverse chemical transformations (Desmaële, 1996).
Wittig Olefination : This compound is used in solvent-free Wittig olefination, indicating its efficiency in organic synthesis (Thiemann, Watanabe, Tanaka, & Mataka, 2004).
Mechanism of Action
Target of Action
Benzyl 2-(triphenylphosphoranylidene)acetate, also known as Benzyl(triphenylphosphoranylidene)acetate, is a type of organic phosphorus compound . It is commonly used as an organic phosphorus ligand . Ligands are molecules that bind to other molecules, often acting as a signal triggering molecule. In this case, the primary targets of this compound are metal ions, which it stabilizes during metal-catalyzed reactions .
Mode of Action
This compound exhibits good electrophilic properties . It forms complexes with transition metals, thereby promoting catalytic reactions . The interaction of this compound with its targets results in the stabilization of metal ions, which is a crucial step in many metal-catalyzed reactions .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is used as a reactant in tributylphosphine-mediated vinylogous Wittig reactions, synthesis of 1,2-dioxanes for antitrypanosomal activity, organocatalytic Michael-type reactions, Wittig reactions of phosphorus ylides and unsaturated ketones, and stereoselective phosphine-catalyzed cycloaddition to form spirocyclopenteneoxindoles . These reactions are part of larger biochemical pathways that lead to the synthesis of various organic compounds.
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is a substrate for P-glycoprotein, a protein that pumps foreign substances out of cells . It is also predicted to be a permeant of the blood-brain barrier . Its lipophilicity (Log Po/w) is predicted to be 4.41 , suggesting it may have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific reaction it is involved in. For example, in tributylphosphine-mediated vinylogous Wittig reactions, it contributes to the formation of carbon-carbon double bonds . In the synthesis of 1,2-dioxanes for antitrypanosomal activity, it plays a role in the formation of the dioxane ring .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed, and at room temperature . It is also important to note that it should be handled with care due to its classification as a harmful substance . The specific conditions under which it is used can affect its reactivity and the outcome of the reactions it is involved in.
Safety and Hazards
Benzyl(triphenylphosphoranylidene)acetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing off immediately with soap and plenty of water while removing all contaminated clothes and shoes if in contact with skin .
Properties
IUPAC Name |
benzyl 2-(triphenyl-λ5-phosphanylidene)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23O2P/c28-27(29-21-23-13-5-1-6-14-23)22-30(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,22H,21H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INKMLGJBBDRIQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397527 | |
Record name | Benzyl (triphenyl-lambda~5~-phosphanylidene)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15097-38-8 | |
Record name | Benzyl (triphenyl-lambda~5~-phosphanylidene)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | benzyl 2-(triphenyl-lambda5-phosphanylidene)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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